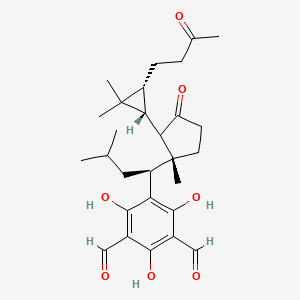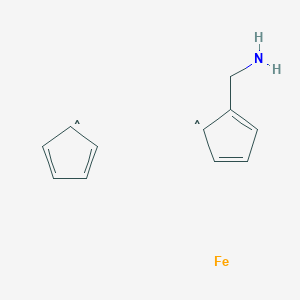
Eucalyptol
Vue d'ensemble
Description
5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde is a phloroglucinol derivative isolated from the bark of Eucalyptus globulus Labill . This compound is part of a larger family of biologically active terpenoids and polyphenols found in the Eucalyptus genus, which is known for its medicinal properties .
Applications De Recherche Scientifique
5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde has a wide range of scientific research applications. It has been studied for its antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . Additionally, eucalyptone is being explored for its potential use in treating malaria due to its antiplasmodial activity . In the field of chemistry, eucalyptone is used as a model compound for studying the properties and reactions of phloroglucinol derivatives .
Mécanisme D'action
Target of Action
Eucalyptone, also known as Eucalyptol, is a naturally produced cyclic ether and monoterpenoid . It is an ingredient in many brands of mouthwash and cough suppressant . The primary targets of Eucalyptone are the airway mucus and asthma via anti-inflammatory cytokine inhibition .
Mode of Action
Eucalyptone interacts with its targets by controlling airway mucus hypersecretion and asthma via anti-inflammatory cytokine inhibition . It is also an effective treatment for nonpurulent rhinosinusitis . When applied topically, Eucalyptone reduces inflammation and pain . It has also been found to kill leukemia cells in vitro .
Biochemical Pathways
Eucalyptone is generated from geranyl pyrophosphate (GPP) which isomerizes to (S)-linalyl diphosphate (LPP). Ionization of the pyrophosphate, catalyzed by cineole synthase, produces Eucalyptone . This process involves the intermediacy of alpha-terpinyl cation .
Pharmacokinetics
It is known that eucalyptone is a small molecule and is part of the experimental and nutraceutical groups .
Result of Action
The molecular and cellular effects of Eucalyptone’s action include controlling airway mucus hypersecretion and asthma via anti-inflammatory cytokine inhibition . It is also an effective treatment for nonpurulent rhinosinusitis . When applied topically, Eucalyptone reduces inflammation and pain . It has also been found to kill leukemia cells in vitro .
Action Environment
The action, efficacy, and stability of Eucalyptone can be influenced by various environmental factors. For instance, water stress is considered one of the main environmental factors that limit the survival and productivity of Eucalyptus plantations, which are a major source of Eucalyptone . Identifying genotypes traits that provide evidence of tolerance to water stress may allow sustained productivity and secure better resilience of forest plantations under climate change in Mediterranean environments .
Méthodes De Préparation
5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde can be extracted from the bark of Eucalyptus globulus using various methods. The methanolic extract of the powdered bark is concentrated to dryness and partitioned between n-hexane, ethyl acetate, n-butanol, and water . The ethyl acetate fraction is then used to isolate eucalyptone . Industrial production methods for eucalyptone involve solvent extraction, hydro-distillation, and supercritical fluid extraction .
Analyse Des Réactions Chimiques
5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde is similar to other phloroglucinol derivatives such as myrtucommulone and rhodomyrtone . eucalyptone is unique in its specific antibacterial activity and its structural features . Myrtucommulone and rhodomyrtone also exhibit antibacterial properties, but their mechanisms of action and specific targets may differ .
Propriétés
IUPAC Name |
5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19-,22-,23?,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPNGYABEKLGJP-VOUKFXJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)C2[C@H]3[C@H](C3(C)C)CCC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100069 | |
| Record name | 5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-Dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172617-99-1 | |
| Record name | 5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-Dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172617-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-Dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Eucalyptone and where is it found?
A1: Eucalyptone is a phloroglucinol derivative found in the bark of small twigs of Eucalyptus globulus Labill, commonly known as the Tasmanian blue gum. [] This compound was first isolated alongside nine other known compounds. []
Q2: What are the biological activities of Eucalyptone?
A2: Eucalyptone has demonstrated antibacterial activity against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. [] Further research suggests its potential as an inhibitor of the Cyclin D1/CDK4-CDK6 complex and E2F-2 protein, indicating possible applications in cancer therapy targeting the G1/S phase of the cell cycle. []
Q3: Has the structure of Eucalyptone been fully elucidated?
A3: Yes, the chemical structure of Eucalyptone has been determined using a combination of physical, chemical, and spectroscopic methods. These include 1D (1H and 13C) NMR, 2D (COSY, HMQC, and HMBC) NMR, mass spectrometry, and comparisons with existing literature data. []
Q4: Are there any other interesting phloroglucinol derivatives found in Eucalyptus species?
A4: Yes, research on Eucalyptus maideni led to the discovery of Eucalmaidials A and B, novel phloroglucinol-coupled sesquiterpenoids. [] These compounds represent a new structural class and exhibit promising antifungal activity, particularly against Candida glabrata. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methyl-1-benzofuran-2-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

